Ethyl 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate
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Overview
Description
Ethyl 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate is a complex organic compound with the molecular formula C21H17N3O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.
Scientific Research Applications
Ethyl 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({6-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzoate
- N-Benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
- 4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine
Uniqueness
Ethyl 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate is unique due to its specific ethyl ester functional group, which can influence its solubility, reactivity, and biological activity compared to similar compounds .
Properties
CAS No. |
380179-94-2 |
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Molecular Formula |
C21H17N3O2S |
Molecular Weight |
375.4g/mol |
IUPAC Name |
ethyl 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate |
InChI |
InChI=1S/C21H17N3O2S/c1-2-26-21(25)15-8-10-16(11-9-15)24-19-17-12-18(14-6-4-3-5-7-14)27-20(17)23-13-22-19/h3-13H,2H2,1H3,(H,22,23,24) |
InChI Key |
PXXXYEWWGRAIKO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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